AGXT2 Human Pre-designed siRNA Set A

Beschreibung

Eigenschaften

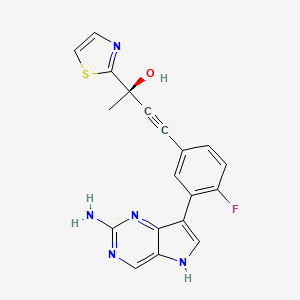

Molekularformel |

C19H14FN5OS |

|---|---|

Molekulargewicht |

379.4 g/mol |

IUPAC-Name |

(2R)-4-[3-(2-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-fluorophenyl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol |

InChI |

InChI=1S/C19H14FN5OS/c1-19(26,17-22-6-7-27-17)5-4-11-2-3-14(20)12(8-11)13-9-23-15-10-24-18(21)25-16(13)15/h2-3,6-10,23,26H,1H3,(H2,21,24,25)/t19-/m1/s1 |

InChI-Schlüssel |

NFAPIBSJICIXGB-LJQANCHMSA-N |

Isomerische SMILES |

C[C@@](C#CC1=CC(=C(C=C1)F)C2=CNC3=CN=C(N=C23)N)(C4=NC=CS4)O |

Kanonische SMILES |

CC(C#CC1=CC(=C(C=C1)F)C2=CNC3=CN=C(N=C23)N)(C4=NC=CS4)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Role of Alanine-Glyoxylate Aminotransferase 2 (AGXT2) in Metabolic Pathways: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Alanine-glyoxylate aminotransferase 2 (AGXT2) is a promiscuous mitochondrial aminotransferase with a pivotal role at the intersection of several key metabolic pathways. Initially characterized by its alanine-glyoxylate aminotransferase activity, its physiological significance was underappreciated for decades. However, recent advancements in genomics and metabolomics have unveiled its critical functions in the metabolism of methylarginines, pyrimidine catabolites, and other endogenous compounds. AGXT2's ability to metabolize substrates like asymmetric dimethylarginine (ADMA), a potent nitric oxide synthase inhibitor, and β-aminoisobutyrate (BAIB), a myokine, positions it as a key regulator of cardiovascular health, energy homeostasis, and renal function. This technical guide provides an in-depth review of the biochemical properties, metabolic functions, and pathophysiological relevance of AGXT2, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and therapeutic development.

Introduction to AGXT2

AGXT2, also known as Alanine--Glyoxylate Aminotransferase 2, is a pyridoxal-5'-phosphate-dependent enzyme encoded by the AGXT2 gene on chromosome 5.[1][2] Unlike its isoenzyme AGXT1, which is primarily located in peroxisomes (in humans) and crucial for glyoxylate detoxification, AGXT2 is exclusively localized within the mitochondrial matrix.[3][4] It is most highly expressed in the kidney and liver.[2][3][4] AGXT2 functions as a homotetramer and exhibits broad substrate specificity, catalyzing the transfer of amino groups from a wide array of amino donors to various amino acceptors.[2][3] This promiscuity allows it to participate in multiple, seemingly disparate metabolic pathways, making it a central node in cellular metabolism.[3][5]

Core Metabolic Functions and Pathways

AGXT2's broad substrate specificity enables it to metabolize several physiologically important compounds. Its key activities are detailed below.

Methylarginine Metabolism

AGXT2 plays a crucial role in the catabolism of endogenous methylarginines, which are byproducts of protein degradation.[6]

-

Asymmetric Dimethylarginine (ADMA): ADMA is a well-established endogenous inhibitor of all nitric oxide synthase (NOS) isoforms. By competing with L-arginine, ADMA reduces the synthesis of nitric oxide (NO), a critical signaling molecule for vasodilation. Elevated ADMA levels are associated with endothelial dysfunction, hypertension, and cardiovascular disease.[3][6] AGXT2 metabolizes ADMA via transamination to α-keto-δ-(NG, NG-dimethylguanidino)valeric acid (DMGV), thereby regulating ADMA concentrations and preserving NO bioavailability.[3][6][7] Studies in AGXT2 knockout mice have demonstrated increased plasma ADMA levels, reduced NO production, and hypertension.[8]

-

Symmetric Dimethylarginine (SDMA): While not a direct NOS inhibitor, elevated SDMA is a strong marker for renal dysfunction and cardiovascular mortality.[9] AGXT2 is the primary enzyme responsible for metabolizing SDMA.[4][9]

-

NG-Monomethyl-L-arginine (NMMA): AGXT2 can also metabolize NMMA, another endogenous NOS inhibitor.[10][11]

The pathway below illustrates the central role of AGXT2 in clearing methylarginines.

Pyrimidine Catabolism: β-Aminoisobutyrate (BAIB)

AGXT2 is identical to the enzyme previously known as D-3-aminoisobutyrate-pyruvate aminotransferase.[9][12] It plays a key role in the catabolism of D-β-aminoisobutyrate (D-BAIB), an end-product of thymine degradation.[3][13] AGXT2 catalyzes the transamination of BAIB to methylmalonate semialdehyde, which is subsequently converted to propionyl-CoA and enters the Krebs cycle.[3] BAIB itself has been identified as a myokine released during exercise, potentially protecting against diet-induced obesity by promoting the "beiging" of white adipose tissue.[13] Genetic variants in AGXT2 that reduce its activity lead to a benign metabolic trait called hyper-β-aminoisobutyric aciduria, characterized by high levels of BAIB in the urine.[3][9]

References

- 1. AGXT2 - Wikipedia [en.wikipedia.org]

- 2. genecards.org [genecards.org]

- 3. AGXT2: a promiscuous aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Qucosa - Technische Universität Dresden: Characterization of tissue expression and activity of human alanine:glyoxylate aminotransferase 2 [tud.qucosa.de]

- 5. researchgate.net [researchgate.net]

- 6. Human Alanine-Glyoxylate Aminotransferase 2 Lowers Asymmetric Dimethylarginine and Protects from Inhibition of Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AGXT2 alanine--glyoxylate aminotransferase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. Alanine-glyoxylate aminotransferase-2 metabolizes endogenous methylarginines, regulates NO, and controls blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alanine-glyoxylate aminotransferase 2 (AGXT2) Polymorphisms Have Considerable Impact on Methylarginine and β-aminoisobutyrate Metabolism in Healthy Volunteers | PLOS One [journals.plos.org]

- 10. uniprot.org [uniprot.org]

- 11. uniprot.org [uniprot.org]

- 12. Alanine-glyoxylate aminotransferase 2 (AGXT2) Polymorphisms Have Considerable Impact on Methylarginine and β-aminoisobutyrate Metabolism in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

In-Depth Technical Guide: AGXT2 Protein Expression in Human Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanine-glyoxylate aminotransferase 2 (AGXT2) is a mitochondrial enzyme with a significant role in the metabolism of various small molecules, including glyoxylate, asymmetric dimethylarginine (ADMA), and symmetric dimethylarginine (SDMA).[1][2] Its activity is crucial for maintaining cellular homeostasis and has been implicated in several physiological and pathological processes. This technical guide provides a comprehensive overview of AGXT2 protein expression across different human tissues, detailed experimental protocols for its detection and quantification, and a visualization of its key metabolic pathway.

Data Presentation: AGXT2 Protein Expression

AGXT2 protein expression is predominantly localized to the kidney and liver.[3][4][5] While precise quantitative data across a wide range of human tissues is not extensively available in public databases, a summary of expression levels based on immunohistochemistry (IHC), Western Blotting, and transcriptomics data is presented below. The Human Protein Atlas notes that a reliable estimation of protein expression could not be performed for a comprehensive quantitative summary.[6]

| Tissue | Expression Level | Cellular Localization | Method of Detection | Reference |

| Kidney | High | Convoluted tubules | IHC, Western Blot, RT-PCR | [3][4][7] |

| Liver | High | Hepatocytes | IHC, Western Blot, RT-PCR | [3][4][5] |

| Skeletal Muscle | Weak/Low | Myocytes | IHC | [7] |

| Heart Muscle | Weak/Low | Cardiomyocytes | IHC | [7] |

| Aorta | Negative | - | IHC | [7] |

| Small Intestine | Negative | - | IHC | [7] |

| Lungs | Negative | - | IHC | [7] |

| Lymph Node | Low | - | IHC |

Subcellular Localization: Consistent across multiple studies, AGXT2 is localized to the mitochondria.[1][3][4]

Experimental Protocols

Western Blotting for AGXT2 Detection in Human Tissue Lysates

This protocol provides a general framework for the detection of AGXT2 in human tissue lysates. Optimization of antibody concentrations, blocking conditions, and incubation times may be required.

a. Tissue Lysate Preparation:

-

Excise and wash the tissue of interest in ice-cold PBS to remove any contaminants.

-

Mince the tissue into small pieces on ice.

-

Homogenize the tissue in RIPA buffer (or another suitable lysis buffer) containing protease inhibitors. The buffer to tissue ratio should be optimized, a general starting point is 1 mL of buffer per 100 mg of tissue.

-

Incubate the homogenate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant, which contains the soluble proteins.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

b. SDS-PAGE and Electrotransfer:

-

Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

-

Load the samples onto a 10-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or using a semi-dry transfer system.

c. Immunodetection:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for AGXT2 (diluted in blocking buffer) overnight at 4°C with gentle agitation. The optimal antibody concentration should be determined empirically.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

Immunohistochemistry (IHC) for AGXT2 Localization in Human Kidney Tissue

This protocol outlines the steps for localizing AGXT2 protein in formalin-fixed, paraffin-embedded (FFPE) human kidney sections.

a. Sample Preparation:

-

Fix freshly dissected kidney tissue in 10% neutral buffered formalin for 24-48 hours.

-

Dehydrate the tissue through a graded series of ethanol concentrations.

-

Clear the tissue in xylene and embed in paraffin wax.

-

Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.[8]

-

Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.[8]

b. Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing the slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.[8]

-

Allow the slides to cool to room temperature.

c. Staining:

-

Quench endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10 minutes.[8]

-

Wash the sections with PBS.

-

Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.

-

Incubate the sections with the primary AGXT2 antibody overnight at 4°C.

-

Wash the sections with PBS.

-

Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

-

Wash the sections with PBS.

-

Incubate with a streptavidin-HRP conjugate for 30 minutes.

-

Wash the sections with PBS.

-

Develop the color using a DAB (3,3'-diaminobenzidine) substrate kit.[8]

-

Counterstain with hematoxylin.[8]

-

Dehydrate, clear, and mount the sections.

AGXT2 Enzyme Activity Assay

This assay measures the aminotransferase activity of AGXT2 in tissue homogenates.

a. Preparation of Tissue Homogenate:

-

Homogenize fresh or frozen tissue in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate to pellet cellular debris.

-

Use the supernatant for the enzyme activity assay.

b. Assay Protocol:

-

The reaction mixture should contain the tissue homogenate, a saturating concentration of an amino donor (e.g., L-alanine), and an amino acceptor (e.g., glyoxylate). Pyridoxal 5'-phosphate (PLP), a cofactor for AGXT2, should also be included.

-

Initiate the reaction by adding one of the substrates.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction (e.g., by adding a strong acid).

-

The product of the reaction (e.g., pyruvate when L-alanine and glyoxylate are substrates) can be measured using a colorimetric or fluorometric assay. For instance, pyruvate can be measured by its reaction with 2,4-dinitrophenylhydrazine or by coupling its reduction to the oxidation of NADH in a reaction catalyzed by lactate dehydrogenase.

-

Calculate the specific activity of AGXT2 (e.g., in nmol of product formed per minute per mg of protein).

Mandatory Visualizations

Caption: AGXT2 metabolic pathway in the mitochondrion.

References

- 1. AGXT2: a promiscuous aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Qucosa - Technische Universität Dresden: Characterization of tissue expression and activity of human alanine:glyoxylate aminotransferase 2 [tud.qucosa.de]

- 4. Kidney and liver are the main organs of expression of a key metabolic enzyme alanine:glyoxylate aminotransferase 2 in humans | TU Dresden [fis.tu-dresden.de]

- 5. Kidney and liver are the main organs of expression of a key metabolic enzyme alanine:glyoxylate aminotransferase 2 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tissue expression of AGXT2 - Summary - The Human Protein Atlas [proteinatlas.org]

- 7. researchgate.net [researchgate.net]

- 8. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

An In-depth Technical Guide to the Core Mechanism of siRNA Gene Silencing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of small interfering RNA (siRNA) gene silencing, a powerful tool in functional genomics and a promising therapeutic modality. This document details the molecular pathway of RNA interference (RNAi), presents quantitative data on silencing efficiency, outlines detailed experimental protocols for key assays, and provides visualizations of the critical pathways and workflows.

The Core Mechanism of siRNA Gene Silencing: A Molecular Overview

RNA interference (RNAi) is a natural, evolutionarily conserved cellular process for sequence-specific, post-transcriptional gene silencing. In mammalian cells, this pathway can be harnessed by introducing exogenous short interfering RNAs (siRNAs) to specifically degrade a target messenger RNA (mRNA), thereby preventing its translation into a functional protein.

The process begins with the introduction of a double-stranded siRNA molecule into the cytoplasm of a target cell. These siRNAs are typically 20-25 base pairs in length with 2-nucleotide overhangs on the 3' ends. The key molecular players and steps are as follows:

-

Initiation Phase: Dicer Processing Although synthetic siRNAs are designed to be the optimal length for entering the RNAi pathway directly, long double-stranded RNA (dsRNA) precursors are processed by an endoribonuclease called Dicer. Dicer is a member of the RNase III family of enzymes and cleaves long dsRNA into the characteristic ~21-nucleotide siRNA duplexes.[1][2][3]

-

RISC Loading and Activation The siRNA duplex is then loaded into a multi-protein complex known as the RNA-Induced Silencing Complex (RISC).[4][5] A key component of RISC is the Argonaute-2 (Ago2) protein, which possesses endonuclease activity. During or shortly after incorporation into RISC, the siRNA duplex is unwound. One strand, the "passenger" or "sense" strand, is cleaved by Ago2 and subsequently degraded.[1] The other strand, the "guide" or "antisense" strand, remains associated with Ago2 within the active RISC.[4][6]

-

Target Recognition and Cleavage The guide strand directs the activated RISC to its cognate mRNA target through Watson-Crick base pairing. For siRNA-mediated silencing, this complementarity is typically perfect or near-perfect.[4] Once bound, the Ago2 protein within the RISC complex catalyzes the endonucleolytic cleavage of the target mRNA.[5]

-

mRNA Degradation and Gene Silencing The cleaved mRNA is then recognized by the cell's RNA degradation machinery and is rapidly degraded, preventing it from being translated into a protein.[4] This sequence-specific degradation of the target mRNA results in the potent and specific silencing of the corresponding gene.[7]

References

- 1. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]

- 2. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]

- 3. youtube.com [youtube.com]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. siRecords -- Small Interfering RNA Experiments Database | HSLS [hsls.pitt.edu]

- 6. Pierce BCA Protein Assay Protocol [protocols.io]

- 7. genscript.com [genscript.com]

An In-depth Technical Guide to Pre-designed siRNA for Gene Knockdown

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of pre-designed small interfering RNA (siRNA) as a powerful tool for transient gene knockdown. It covers the underlying biological mechanism, the advantages of using pre-designed siRNA, detailed experimental protocols, and methods for validating knockdown efficiency, with a focus on practical application in research and drug development.

Introduction to RNA Interference and siRNA

RNA interference (RNAi) is a naturally occurring biological process of post-transcriptional gene silencing that is mediated by short, double-stranded RNA molecules.[1][2][3] In this process, small interfering RNAs (siRNAs) guide a multi-protein complex, known as the RNA-induced silencing complex (RISC), to cleave messenger RNA (mRNA) molecules that are complementary to the siRNA sequence.[2][4][5] This targeted degradation of mRNA prevents its translation into protein, effectively "knocking down" the expression of the target gene.[1][2]

Synthetic siRNAs, typically 21-23 nucleotides in length, can be introduced into cells to harness this natural pathway for experimental purposes.[1][2] This has become a cornerstone of functional genomics, allowing researchers to study the impact of a specific gene's absence.[5][6]

The Mechanism of siRNA-Mediated Gene Knockdown

The process of gene knockdown using exogenous siRNA can be broken down into several key steps:

-

Introduction of siRNA into the cytoplasm: Synthetic siRNA duplexes are delivered into the cell.[5]

-

RISC Loading: The siRNA duplex is recognized and loaded into the RISC.[4][5]

-

Strand Selection: The siRNA duplex is unwound. The passenger (sense) strand is discarded, while the guide (antisense) strand is retained by the RISC.[2][7]

-

Target Recognition: The guide strand, as part of the activated RISC, scans for and binds to the target mRNA sequence that is perfectly complementary.[5][7]

-

mRNA Cleavage: The Argonaute-2 (Ago2) protein within the RISC catalyzes the cleavage of the target mRNA.[5]

-

Gene Silencing: The cleaved mRNA is subsequently degraded by cellular machinery, leading to a reduction in the corresponding protein levels.[1][2]

References

- 1. RNA interference: Mechanism and applications | Abcam [abcam.com]

- 2. RNA interference - Wikipedia [en.wikipedia.org]

- 3. RNA Interference: Biology, Mechanism, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. horizondiscovery.com [horizondiscovery.com]

- 5. Molecular Mechanisms and Biological Functions of siRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Guidelines for transfection of siRNA [qiagen.com]

- 7. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of AGXT2 Gene Variants on Human Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alanine-glyoxylate aminotransferase 2 (AGXT2) is a mitochondrial enzyme with broad substrate specificity, playing a crucial role in the metabolism of several key endogenous molecules. Genetic variations within the AGXT2 gene can lead to altered enzyme activity, resulting in a cascade of physiological effects with significant implications for cardiovascular health, metabolic regulation, and renal function. This technical guide provides an in-depth overview of the known AGXT2 gene variants, their quantitative impact on substrate metabolism, detailed experimental protocols for their study, and a visual representation of the signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of targeting AGXT2.

Introduction to AGXT2

The AGXT2 gene encodes for the mitochondrial enzyme Alanine-glyoxylate aminotransferase 2 (AGT2), a pyridoxal-phosphate-dependent aminotransferase.[1] While initially characterized by its ability to catalyze the transamination of glyoxylate to glycine, AGT2 is a promiscuous enzyme with several other physiologically important substrates.[2] These include β-aminoisobutyrate (BAIBA), asymmetric dimethylarginine (ADMA), and symmetric dimethylarginine (SDMA).[2][3]

Given its role in metabolizing these diverse substrates, AGXT2 is implicated in a range of physiological processes. Dysregulation of AGT2 activity due to genetic variants has been associated with an increased risk for cardiovascular diseases, hypertension, metabolic disorders, and potentially kidney stone formation.[4][5][6] Understanding the functional consequences of AGXT2 polymorphisms is therefore of significant interest for disease diagnostics and the development of novel therapeutic strategies.

AGXT2 Gene Variants and their Physiological Effects

Several single nucleotide polymorphisms (SNPs) have been identified within the AGXT2 gene. The most extensively studied of these are rs37369 (V140I) and rs16899974 (V498L), which are missense variants that alter the amino acid sequence of the AGT2 enzyme.[3][7] These variants have been shown to impact enzyme activity and, consequently, the plasma and urinary concentrations of its substrates.

Quantitative Data on the Impact of AGXT2 Variants

The following table summarizes the quantitative effects of the rs37369 and rs16899974 variants on the plasma and urine levels of SDMA and BAIBA, as reported in a study of 400 healthy volunteers.[7]

| SNP | Genotype | N | Plasma SDMA (µmol/L) | Plasma BAIBA (µmol/L) | Urine BAIBA (µmol/g Creatinine) |

| rs37369 (V140I) | GG (Wild-type) | 345 | 0.49 (0.43-0.55) | 0.92 (0.74-1.13) | 1.8 (1.1-3.2) |

| GA (Heterozygous) | 46 | 0.52 (0.46-0.58) | 1.43 (1.12-1.89) | 6.1 (3.2-11.8) | |

| AA (Homozygous) | 4 | 0.59 (0.54-0.64) | 2.26 (1.85-3.13) | 31.7 (15.6-47.8) | |

| p-value | 0.002 | <0.001 | <0.001 | ||

| rs16899974 (V498L) | GG (Wild-type) | 239 | 0.50 (0.44-0.56) | 0.94 (0.76-1.19) | 2.0 (1.2-3.8) |

| GT (Heterozygous) | 139 | 0.50 (0.44-0.56) | 1.05 (0.81-1.42) | 3.0 (1.6-6.4) | |

| TT (Homozygous) | 17 | 0.49 (0.43-0.55) | 1.34 (0.99-1.88) | 5.8 (3.4-12.5) | |

| p-value | 0.911 | <0.001 | <0.001 |

Data are presented as median (25th-75th percentile). P-values were calculated using the Kruskal-Wallis test.[7]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study AGXT2 gene variants and their functional consequences.

AGXT2 Genotyping using PCR-RFLP

Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) is a common and cost-effective method for genotyping known SNPs.

Principle: This technique involves the amplification of a specific DNA segment containing the SNP of interest using PCR. The resulting PCR product is then subjected to digestion by a restriction enzyme that recognizes and cuts a specific DNA sequence. If the SNP alters the recognition site of the enzyme, the digestion pattern will differ between alleles, allowing for genotype determination by gel electrophoresis.

Methodology:

-

DNA Extraction: Genomic DNA is isolated from whole blood or other biological samples using a standard DNA extraction kit.

-

PCR Amplification:

-

Primer Design: Primers are designed to flank the SNP of interest. For rs37369, specific primers are used to amplify a fragment of the AGXT2 gene.

-

PCR Reaction Mixture: A typical PCR reaction mix includes DNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.

-

PCR Cycling Conditions: The reaction undergoes an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension, and a final extension step.

-

-

Restriction Enzyme Digestion:

-

The PCR product is incubated with a specific restriction enzyme that differentially cleaves the alleles of the SNP. For rs37369, the choice of enzyme depends on the sequence change introduced by the polymorphism.

-

-

Gel Electrophoresis:

-

The digested PCR products are separated by size on an agarose or polyacrylamide gel.

-

The resulting banding patterns are visualized under UV light after staining with a DNA-intercalating dye (e.g., ethidium bromide). The pattern of bands reveals the genotype of the individual (homozygous for one allele, homozygous for the other allele, or heterozygous).

-

AGT2 Enzyme Activity Assay

Enzyme activity assays are crucial for determining the functional impact of AGXT2 gene variants.

Principle: The activity of AGT2 can be measured by quantifying the rate of conversion of a specific substrate to its product. This can be achieved using various methods, including those employing radiolabeled substrates.

Methodology using a Radiolabeled Substrate (e.g., [1-14C]glyoxylate):

-

Preparation of Cell Lysates or Purified Enzyme:

-

Cells overexpressing wild-type or variant AGXT2 are lysed to release the enzyme. Alternatively, the enzyme can be purified.

-

-

Reaction Mixture: The reaction mixture typically contains the cell lysate or purified enzyme, a buffer solution to maintain optimal pH, the amino donor substrate (e.g., L-alanine), and the radiolabeled substrate (e.g., [1-14C]glyoxylate).

-

Enzyme Reaction: The reaction is initiated by adding the enzyme preparation and incubated at a specific temperature (e.g., 37°C) for a defined period.

-

Reaction Termination: The reaction is stopped, often by adding an acid (e.g., HCl).

-

Separation of Substrate and Product: The radiolabeled product (e.g., [1-14C]glycine) is separated from the unreacted radiolabeled substrate. This can be achieved using techniques like ion-exchange chromatography.

-

Quantification of Radioactivity: The radioactivity of the product is measured using a scintillation counter.

-

Calculation of Enzyme Activity: The enzyme activity is calculated based on the amount of product formed per unit of time and is typically expressed in units such as nmol/min/mg of protein.

Quantification of Metabolites by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying AGXT2 substrates (ADMA, SDMA, BAIBA) in biological fluids.

Principle: This technique separates compounds based on their physicochemical properties using HPLC, followed by their detection and quantification based on their mass-to-charge ratio (m/z) using tandem mass spectrometry.

Methodology for Plasma ADMA and SDMA Quantification:

-

Sample Preparation:

-

Plasma samples are deproteinized, typically by adding an organic solvent like acetonitrile or methanol.

-

An internal standard (a stable isotope-labeled version of the analyte, e.g., d7-ADMA) is added to each sample for accurate quantification.

-

-

HPLC Separation:

-

The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., a HILIC column for polar compounds).

-

A specific mobile phase gradient is used to separate ADMA and SDMA from other plasma components.

-

-

Mass Spectrometry Detection:

-

The eluent from the HPLC is introduced into the mass spectrometer.

-

The analytes are ionized (e.g., using electrospray ionization - ESI).

-

Specific precursor-to-product ion transitions for ADMA, SDMA, and the internal standard are monitored in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive detection.

-

-

Quantification:

-

The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of the analytes.

-

Signaling Pathways and Physiological Effects

The physiological consequences of altered AGT2 activity are mediated through the downstream signaling pathways of its key substrates, ADMA and BAIBA.

The ADMA-Nitric Oxide (NO) Signaling Pathway

Asymmetric dimethylarginine (ADMA) is an endogenous inhibitor of nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO).[2] NO is a critical signaling molecule involved in vasodilation, inhibition of platelet aggregation, and prevention of smooth muscle cell proliferation.

Reduced AGT2 activity, as seen with certain AGXT2 variants, leads to an accumulation of ADMA. Elevated ADMA levels competitively inhibit NOS, leading to decreased NO bioavailability. This impairment of the NO signaling pathway contributes to endothelial dysfunction, increased vascular resistance, and hypertension, thereby increasing the risk of cardiovascular diseases.[5][8]

Caption: The ADMA-Nitric Oxide signaling pathway.

The BAIBA Metabolic Signaling Pathway

β-aminoisobutyrate (BAIBA) is a myokine produced during exercise and is involved in the regulation of energy metabolism.[9] AGT2 is a key enzyme in the catabolism of BAIBA.[10]

Reduced AGT2 activity leads to increased circulating levels of BAIBA. Elevated BAIBA has been shown to induce the "browning" of white adipose tissue, a process characterized by an increase in mitochondria and the expression of uncoupling protein 1 (UCP1).[2] This leads to increased energy expenditure and improved glucose homeostasis. The effects of BAIBA are thought to be mediated, at least in part, through the activation of peroxisome proliferator-activated receptor alpha (PPARα) and AMP-activated protein kinase (AMPK).[2][9]

Caption: The BAIBA metabolic signaling pathway.

Conclusion

The AGXT2 gene is a critical regulator of endogenous metabolite levels, and its genetic variants have significant and measurable physiological consequences. The inverse relationship between AGT2 activity and circulating levels of ADMA and BAIBA highlights the enzyme's central role in cardiovascular and metabolic health. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the intricate biology of AGXT2 and its potential as a therapeutic target. Future research should focus on elucidating the full spectrum of AGT2's substrates and downstream signaling pathways, which will be instrumental in the development of targeted therapies for a range of metabolic and cardiovascular diseases.

References

- 1. Design and validation of an LC-MS/MS method for simultaneous quantification of asymmetric dimethylguanidino valeric acid, asymmetric dimethylarginine and symmetric dimethylarginine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]

- 6. Assay of proteolytic enzyme activity using a 14C-labeled hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iaeng.org [iaeng.org]

- 8. researchgate.net [researchgate.net]

- 9. Assay of alanine:glyoxylate aminotransferase in human liver by its serine: glyoxylate aminotransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BAIBA attenuates insulin resistance and inflammation induced by palmitate or a high fat diet via an AMPK-PPARδ-dependent pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mitochondrial Localization and Function of AGXT2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alanine-glyoxylate aminotransferase 2 (AGXT2) is a mitochondrial enzyme with broad substrate specificity, playing a crucial role in the metabolism of several key endogenous compounds. This technical guide provides a comprehensive overview of the mitochondrial localization and diverse functions of AGXT2. We delve into its enzymatic activity, substrate profile, and involvement in critical metabolic pathways, including the regulation of asymmetric dimethylarginine (ADMA) and its impact on nitric oxide signaling. This document summarizes key quantitative data, provides detailed experimental protocols for studying AGXT2, and presents visual representations of its metabolic and signaling roles to support further research and therapeutic development.

Introduction

Alanine-glyoxylate aminotransferase 2 (AGXT2), a pyridoxal-phosphate-dependent aminotransferase, is a key mitochondrial enzyme involved in the metabolism of a variety of substrates.[1][2] Unlike its isoenzyme AGXT1, which is primarily located in peroxisomes in humans and is associated with primary hyperoxaluria type I, AGXT2 is exclusively found in the mitochondria.[1] Initially identified for its role in glyoxylate metabolism, recent research has unveiled its promiscuous nature, with a broad substrate specificity that includes β-aminoisobutyrate (BAIB), asymmetric dimethylarginine (ADMA), and symmetric dimethylarginine (SDMA).[1][3] This positions AGXT2 at the intersection of several important metabolic pathways, influencing everything from pyrimidine catabolism to nitric oxide signaling.[1][4] This guide aims to provide a detailed technical overview of the mitochondrial localization and multifaceted functions of AGXT2.

Mitochondrial Localization of AGXT2

The localization of AGXT2 to the mitochondria is a defining feature that dictates its metabolic function. Human AGXT2 is encoded by a nuclear gene on chromosome 5.[1] Following its synthesis in the cytoplasm, a 41-amino acid N-terminal mitochondrial targeting sequence directs its transport into the mitochondria, where this sequence is subsequently cleaved to form the mature, active enzyme.[1][4]

The mitochondrial localization of AGXT2 has been confirmed across various mammalian species, including humans, through several experimental techniques.[1] The primary tissues expressing AGXT2 are the kidney and the liver.[1][5] Within the kidney, AGXT2 is specifically found in the convoluted tubules.[5] This localization is critical for its role in filtering and metabolizing substrates from the bloodstream.

Experimental Workflow for Determining Mitochondrial Localization

The following diagram illustrates a typical workflow for confirming the mitochondrial localization of AGXT2.

Caption: Workflow for AGXT2 mitochondrial localization.

Function and Enzymatic Activity of AGXT2

AGXT2 is a versatile aminotransferase that participates in several metabolic pathways through its ability to catalyze the transfer of an amino group from a variety of donor molecules to an acceptor keto acid.

Substrate Specificity and Kinetic Parameters

AGXT2 exhibits broad substrate specificity. While a comprehensive table of kinetic parameters for human AGXT2 is still being fully elucidated, studies on the rat enzyme have provided valuable insights. For instance, the apparent Km of rat AGXT2 for β-aminoisobutyrate (BAIB) is significantly lower than for other substrates, suggesting it may be a preferred substrate under physiological conditions.[1]

| Substrate (Rat AGXT2) | Amino Acceptor | Apparent Km (mM) | Reference |

| β-Aminoisobutyrate (BAIB) | Glyoxylate | 0.12 | [1] |

| L-Alanine | Glyoxylate | 2.2 | [1] |

| Symmetric Dimethylarginine (SDMA) | Glyoxylate | ~6.0 | [4] |

| Asymmetric Dimethylarginine (ADMA) | Glyoxylate | N/A | |

| Glyoxylate | L-Alanine | 1.0 | [1] |

Note: N/A indicates that a specific value was not available in the cited literature. The Km for SDMA is an approximation based on comparative data.

Polymorphisms in the AGXT2 gene, such as rs37369, have been shown to significantly reduce enzyme activity, leading to increased plasma concentrations of its substrates, particularly SDMA and BAIB.[3]

Key Metabolic Pathways

AGXT2 plays a critical role in the metabolism of asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA), which are endogenous inhibitors of nitric oxide synthases (NOS).[4][6] By degrading ADMA, AGXT2 helps to maintain the bioavailability of nitric oxide (NO), a crucial signaling molecule involved in vasodilation and blood pressure regulation.[4][6]

References

- 1. AGXT2: a promiscuous aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Alanine-glyoxylate aminotransferase 2 (AGXT2) Polymorphisms Have Considerable Impact on Methylarginine and β-aminoisobutyrate Metabolism in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alanine-glyoxylate aminotransferase 2 (AGXT2) Polymorphisms Have Considerable Impact on Methylarginine and β-aminoisobutyrate Metabolism in Healthy Volunteers | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Alanine-glyoxylate aminotransferase 2 (AGXT2) polymorphisms have considerable impact on methylarginine and β-aminoisobutyrate metabolism in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Promiscuous Enzymatic Activity of Alanine-Glyoxylate Aminotransferase 2: A Deep Dive into its Substrates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Alanine-glyoxylate aminotransferase 2 (AGXT2) is a mitochondrial enzyme recognized for its broad substrate specificity and its emerging role in various metabolic pathways linked to cardiovascular, renal, and neurological health.[1][2][3] Initially characterized for its role in glyoxylate metabolism, recent research has unveiled a promiscuous catalytic activity, implicating it in the metabolism of methylarginines, β-aminoisobutyric acid, and other endogenous compounds.[1][4][5][6] This technical guide provides a comprehensive exploration of the known substrates of AGXT2, presenting quantitative kinetic data, detailed experimental protocols for substrate analysis, and visual representations of the key metabolic pathways. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target the multifaceted enzymatic functions of AGXT2.

Introduction to Alanine-Glyoxylate Aminotransferase 2 (AGXT2)

AGXT2, also known as D-3-aminoisobutyrate-pyruvate aminotransferase, is a pyridoxal-phosphate-dependent enzyme primarily located in the mitochondria.[1][7] While it shares the ability to catalyze the transamination of glyoxylate to glycine with its isoenzyme AGXT1, AGXT2 exhibits a much broader substrate portfolio.[1] Its involvement in the degradation of asymmetric dimethylarginine (ADMA), a potent nitric oxide synthase inhibitor, has positioned AGXT2 as a key regulator of nitric oxide bioavailability and, consequently, blood pressure.[8][9] Furthermore, its role in the catabolism of β-aminoisobutyric acid (BAIB) and other endogenous molecules highlights its significance in amino acid and nucleotide metabolism.[4][5] Understanding the diverse substrates of AGXT2 is crucial for elucidating its physiological functions and its potential as a therapeutic target.

Substrate Specificity and Kinetic Parameters

AGXT2 demonstrates catalytic activity towards a variety of amino donors and amino acceptors. The following table summarizes the known substrates and their associated kinetic parameters, providing a quantitative overview of the enzyme's substrate preference.

| Amino Donor Substrate | Amino Acceptor | Species | Km (mM) | Reference |

| D-β-Aminoisobutyric Acid (BAIB) | Glyoxylate | Rat | 0.12 | [1] |

| L-Alanine | Glyoxylate | Rat | 2.2 | [1] |

| D-β-Aminoisobutyric Acid (BAIB) | Pyruvate | Rat | 50-fold lower than SDMA | [4] |

| Asymmetric Dimethylarginine (ADMA) | Pyruvate | Not Specified | Not Specified | [1] |

| Symmetric Dimethylarginine (SDMA) | Pyruvate | Not Specified | Not Specified | [1] |

| NG-monomethyl-L-arginine (NMMA) | Pyruvate | Not Specified | Not Specified | [1] |

| L-Homoarginine | Pyruvate | Not Specified | Not Specified | [10] |

| β-Alanine | Pyruvate | Not Specified | Not Specified | [8] |

| γ,δ-dioxovaleric acid (DOVA) | L-Alanine | Not Specified | Not Specified | [1] |

Key Metabolic Pathways Involving AGXT2

The promiscuity of AGXT2 places it at the intersection of several critical metabolic pathways. The following diagrams, generated using the DOT language, illustrate these interconnected roles.

Canonical Alanine-Glyoxylate Transamination

The foundational reaction catalyzed by AGXT2 involves the transfer of an amino group from L-alanine to glyoxylate, producing pyruvate and glycine.

Metabolism of Methylarginines

AGXT2 plays a crucial role in the degradation of both asymmetric (ADMA) and symmetric (SDMA) dimethylarginine, converting them to their respective α-keto acids. This pathway is vital for regulating nitric oxide synthesis.

Catabolism of D-β-Aminoisobutyric Acid (BAIB)

AGXT2 is identical to D-3-aminoisobutyrate-pyruvate aminotransferase and is a key enzyme in the catabolism of BAIB, a product of pyrimidine metabolism.[4][5]

Experimental Protocols for Substrate Analysis

The characterization of AGXT2 substrates and the determination of its enzymatic activity rely on robust experimental methodologies. The following protocols are based on established techniques cited in the literature.

AGXT2 Enzyme Activity Assay in Cell Lysates

This protocol is adapted from studies investigating the impact of AGXT2 polymorphisms on its enzymatic activity.[4][5][11]

Objective: To measure the enzymatic activity of AGXT2 in cell lysates using a specific substrate.

Materials:

-

HEK293 cells (or other suitable cell line) overexpressing wild-type or mutant AGXT2.

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Substrate solution (e.g., D-β-Aminoisobutyric Acid or stable-isotope labeled [²H₆]-SDMA).

-

Pyruvate solution.

-

Quenching solution (e.g., ice-cold methanol).

-

HPLC-MS/MS system.

Procedure:

-

Cell Culture and Lysis:

-

Culture HEK293 cells expressing the AGXT2 construct of interest.

-

Harvest cells and lyse them using a suitable lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble protein fraction.

-

Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine a standardized amount of cell lysate (e.g., 50 µg of total protein) with the substrate (e.g., 1 mM BAIB or 100 µM [²H₆]-SDMA) and the amino acceptor (e.g., 1 mM pyruvate).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Quenching and Sample Preparation:

-

Stop the reaction by adding an equal volume of ice-cold methanol.

-

Centrifuge the mixture to precipitate proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

Quantification of Products by HPLC-MS/MS:

-

Analyze the supernatant using a validated HPLC-MS/MS method to quantify the formation of the product (e.g., methylmalonate semialdehyde or [²H₆]-DM'GV).

-

Normalize the product formation to the amount of protein used and the incubation time to determine the specific enzyme activity.

-

Alanine:Glyoxylate Aminotransferase Assay using Serine:Glyoxylate Aminotransferase (SGT) Activity

This method provides an alternative approach for assaying AGT activity, particularly in crude enzyme preparations.[12]

Objective: To determine AGT activity by measuring its SGT activity.

Materials:

-

Crude enzyme preparation (e.g., liver homogenate).

-

L-serine solution.

-

Glyoxylate solution.

-

Lactate dehydrogenase (LDH).

-

NADH.

-

Tris buffer (pH 8.4).

-

Spectrophotometer.

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing Tris buffer, L-serine, and the enzyme preparation.

-

Prepare a parallel control reaction mixture without glyoxylate.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding glyoxylate to the test sample.

-

Incubate at a constant temperature (e.g., 37°C).

-

-

Detection of Hydroxypyruvate:

-

At timed intervals, take aliquots from the reaction mixtures.

-

Add LDH and NADH to the aliquots.

-

The hydroxypyruvate formed from the SGT reaction will be reduced by LDH, consuming NADH.

-

-

Spectrophotometric Measurement:

-

Measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

The glyoxylate-dependent rate of NADH oxidation represents the SGT activity.

-

-

Correlation to AGT Activity:

-

The SGT activity can be correlated to the AGT activity based on established activity ratios for the specific enzyme source.[12]

-

Conclusion and Future Directions

Alanine-glyoxylate aminotransferase 2 is a promiscuous enzyme with a growing list of physiologically relevant substrates. Its central role in the metabolism of glyoxylate, methylarginines, and β-aminoisobutyric acid underscores its importance in maintaining metabolic homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the enzymatic functions of AGXT2.

Future research should focus on identifying novel substrates of AGXT2 through advanced metabolomic approaches. Elucidating the regulatory mechanisms that govern AGXT2 expression and activity will be crucial for understanding its role in disease pathogenesis. Furthermore, the development of specific inhibitors or activators of AGXT2 could open new avenues for therapeutic interventions in cardiovascular, renal, and metabolic disorders. A deeper understanding of the substrate promiscuity of AGXT2 will undoubtedly pave the way for innovative diagnostic and therapeutic strategies.

References

- 1. AGXT2: a promiscuous aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AGXT2: a promiscuous aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Portal [iro.uiowa.edu]

- 4. Alanine-glyoxylate aminotransferase 2 (AGXT2) Polymorphisms Have Considerable Impact on Methylarginine and β-aminoisobutyrate Metabolism in Healthy Volunteers | PLOS One [journals.plos.org]

- 5. Alanine-glyoxylate aminotransferase 2 (AGXT2) Polymorphisms Have Considerable Impact on Methylarginine and β-aminoisobutyrate Metabolism in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. genecards.org [genecards.org]

- 8. uniprot.org [uniprot.org]

- 9. AGXT2 - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Alanine-glyoxylate aminotransferase 2 (AGXT2) polymorphisms have considerable impact on methylarginine and β-aminoisobutyrate metabolism in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assay of alanine:glyoxylate aminotransferase in human liver by its serine: glyoxylate aminotransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AGXT2 Human Pre-designed siRNA Set A

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The AGXT2 Human Pre-designed siRNA Set A is a targeted tool for the transient knockdown of the Alanine--Glyoxylate Aminotransferase 2 (AGXT2) gene expression in human cells. AGXT2 is a mitochondrial enzyme that plays a crucial role in the metabolism of several endogenous compounds, including the cardiovascular risk factor asymmetric dimethylarginine (ADMA).[1][2] By catalyzing the breakdown of ADMA, AGXT2 helps regulate the production of nitric oxide (NO), a key signaling molecule in vascular homeostasis.[1][2] Dysregulation of AGXT2 activity has been associated with various cardiovascular and metabolic diseases.[3] This siRNA set provides researchers with a reliable method to study the functional consequences of AGXT2 silencing in various experimental models.

This document provides detailed protocols for the use of the this compound, including transfection, validation of knockdown, and data interpretation.

Product Information

-

Product Name: this compound

-

Catalog No.: HY-RS00474 (MedChemExpress)[4]

-

Description: This set contains three distinct pre-designed siRNAs targeting human AGXT2 mRNA, a negative control siRNA, a positive control siRNA (targeting GAPDH), and a FAM-labeled negative control siRNA for monitoring transfection efficiency.[4] Each of the three target siRNAs is designed for high potency in knocking down AGXT2 expression. The manufacturer guarantees that at least one of the three siRNAs will achieve greater than 70% knockdown of the target mRNA.

-

Storage: Store at -20°C upon receipt. For long-term storage, it is recommended to store at -80°C. Avoid repeated freeze-thaw cycles.[5]

Experimental Workflow

The overall workflow for a successful AGXT2 knockdown experiment is depicted below.

Caption: A flowchart illustrating the key steps in an AGXT2 siRNA knockdown experiment.

Protocols

Reagent Preparation

-

siRNA Stock Solution (20 µM): Briefly centrifuge the siRNA tubes to collect the lyophilized powder at the bottom.[5] Resuspend each siRNA (AGXT2 siRNAs 1, 2, and 3, negative control, positive control, and FAM-labeled control) in the appropriate volume of RNase-free water to achieve a final concentration of 20 µM.[5] Mix gently by pipetting.

-

Aliquoting: Aliquot the siRNA stock solutions into smaller volumes to minimize freeze-thaw cycles and store at -80°C.[5]

Cell Seeding

-

One day prior to transfection, seed your human cell line of choice in a 24-well plate at a density that will result in 60-80% confluency at the time of transfection.[5]

-

The optimal cell number will vary depending on the cell line's growth characteristics.

-

Use antibiotic-free complete growth medium.

siRNA Transfection

This protocol is based on the manufacturer's general recommendations for a 24-well plate format and may require optimization for your specific cell line and transfection reagent.[5]

-

Preparation of siRNA-Transfection Reagent Complex (per well):

-

Solution A: In a sterile tube, dilute 1.25 µL of the 20 µM siRNA stock solution (final concentration of 50 nM) in 50 µL of serum-free medium (e.g., Opti-MEM®). Mix gently and incubate for 5 minutes at room temperature.[5]

-

Solution B: In a separate sterile tube, dilute the recommended volume of your chosen lipid-based transfection reagent in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[5]

-

Combine Solution A and Solution B. Mix gently by pipetting and incubate for 15-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.[5]

-

-

Transfection:

-

Incubation:

-

Incubate the cells at 37°C in a CO2 incubator.

-

After 4-6 hours, the medium can be replaced with complete growth medium containing serum and antibiotics.[5]

-

Continue to incubate the cells for 24-72 hours before proceeding to knockdown validation. The optimal incubation time should be determined empirically.

-

Validation of AGXT2 Knockdown

It is essential to validate the knockdown of AGXT2 at both the mRNA and protein levels.

-

RNA Isolation: At 24-48 hours post-transfection, harvest the cells and isolate total RNA using a commercially available kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using primers specific for human AGXT2 and a suitable housekeeping gene (e.g., GAPDH, ACTB). The relative expression of AGXT2 mRNA can be calculated using the ΔΔCt method.

Table 1: Example of qRT-PCR Data for AGXT2 Knockdown

| Treatment Group | Target Gene | Average Ct Value | ΔCt (Target - HKG) | ΔΔCt (ΔCt - Control) | Fold Change (2^-ΔΔCt) | % Knockdown |

| Untreated | AGXT2 | 22.5 | 4.5 | 0.0 | 1.00 | 0% |

| Housekeeping | 18.0 | |||||

| Negative Control siRNA | AGXT2 | 22.7 | 4.6 | 0.1 | 0.93 | 7% |

| Housekeeping | 18.1 | |||||

| AGXT2 siRNA-1 | AGXT2 | 25.0 | 7.1 | 2.6 | 0.17 | 83% |

| Housekeeping | 17.9 | |||||

| AGXT2 siRNA-2 | AGXT2 | 24.5 | 6.6 | 2.1 | 0.23 | 77% |

| Housekeeping | 18.0 | |||||

| AGXT2 siRNA-3 | AGXT2 | 26.2 | 8.3 | 3.8 | 0.07 | 93% |

| Housekeeping | 17.9 | |||||

| Positive Control (GAPDH siRNA) | GAPDH | 21.3 | 3.3 | N/A | N/A | 85% |

| Housekeeping | 18.0 |

Note: The data presented in this table is for illustrative purposes only. Actual results will vary depending on the cell line, transfection efficiency, and experimental conditions.

-

Protein Lysate Preparation: At 48-72 hours post-transfection, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for human AGXT2. The AGXT2 protein is localized to the mitochondria.[1][6]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin, or a mitochondrial loading control like COX IV).

-

Table 2: Example of Western Blot Densitometry Data for AGXT2 Knockdown

| Treatment Group | AGXT2 Band Intensity | Loading Control Band Intensity | Normalized AGXT2 Intensity | % Knockdown |

| Untreated | 1.20 | 1.15 | 1.04 | 0% |

| Negative Control siRNA | 1.18 | 1.16 | 1.02 | 2% |

| AGXT2 siRNA-1 | 0.25 | 1.17 | 0.21 | 80% |

| AGXT2 siRNA-2 | 0.35 | 1.14 | 0.31 | 70% |

| AGXT2 siRNA-3 | 0.15 | 1.18 | 0.13 | 88% |

| Positive Control (GAPDH siRNA) | N/A | 0.18 | N/A | 84% |

Note: The data presented in this table is for illustrative purposes only. Actual results will vary depending on the cell line, transfection efficiency, and experimental conditions.

AGXT2 Signaling Pathway

The following diagram illustrates the central role of AGXT2 in methylarginine metabolism and its impact on nitric oxide synthesis.

Caption: AGXT2 metabolizes ADMA in the mitochondria, reducing its inhibitory effect on eNOS.

Troubleshooting

| Issue | Possible Cause | Suggestion |

| Low Transfection Efficiency | Suboptimal cell confluency | Ensure cells are 60-80% confluent at the time of transfection. |

| Incorrect siRNA or transfection reagent concentration | Optimize the concentration of both siRNA and the transfection reagent. | |

| Presence of serum or antibiotics during complex formation | Prepare siRNA-lipid complexes in serum-free and antibiotic-free medium. | |

| High Cell Toxicity | Transfection reagent concentration is too high | Perform a titration to find the optimal concentration with low toxicity. |

| Prolonged exposure to transfection complexes | Replace the transfection medium with complete growth medium after 4-6 hours. | |

| Inefficient Knockdown | Poor siRNA potency | Test all three AGXT2 siRNAs to identify the most effective one. |

| Incorrect timing of analysis | Optimize the harvest time (24-72 hours) for mRNA and protein analysis. | |

| Low target gene expression in the cell line | Confirm AGXT2 expression in your cell line of choice before starting the experiment. |

References

- 1. Human Alanine-Glyoxylate Aminotransferase 2 Lowers Asymmetric Dimethylarginine and Protects from Inhibition of Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AGXT2 alanine--glyoxylate aminotransferase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. genecards.org [genecards.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. uniprot.org [uniprot.org]

Silencing the Regulator: A Protocol for AGXT2 siRNA Transfection in vitro

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alanine-glyoxylate aminotransferase 2 (AGXT2) is a mitochondrial enzyme that plays a critical role in various metabolic pathways. It is a key regulator of methylarginines, such as asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS)[1][2]. By metabolizing ADMA, AGXT2 influences the production of nitric oxide (NO), a crucial signaling molecule in the cardiovascular system[1][3]. Dysregulation of AGXT2 activity has been associated with cardiovascular diseases, including hypertension[2]. Furthermore, AGXT2 is involved in the metabolism of β-aminoisobutyrate (BAIB) and glyoxylate[4][5]. The expression of the AGXT2 gene is notably regulated by the transcription factor Hepatocyte Nuclear Factor 4 alpha (HNF4α)[6][7]. Given its central role in these pathways, AGXT2 presents a promising target for therapeutic intervention in various metabolic and cardiovascular disorders. This document provides a detailed protocol for the in vitro knockdown of AGXT2 using small interfering RNA (siRNA) in the human hepatoma cell line HepG2, a widely used model for liver function studies.

Data Presentation

Effective gene silencing is dependent on optimizing experimental conditions. The following table summarizes key quantitative parameters for AGXT2 siRNA transfection in HepG2 cells using Lipofectamine™ RNAiMAX. Researchers should note that these are starting recommendations and may require further optimization for their specific experimental setup.

| Parameter | 24-Well Plate Format | 96-Well Plate Format |

| Cell Seeding Density | 5 x 10^4 cells/well | 1 x 10^4 cells/well |

| siRNA Concentration (Final) | 10 - 30 nM | 10 - 30 nM |

| Lipofectamine™ RNAiMAX | 1.5 µL per well | 0.3 µL per well |

| Complexation Volume (Opti-MEM™) | 100 µL per well | 20 µL per well |

| Incubation Time (Complex Formation) | 10 - 20 minutes | 10 - 20 minutes |

| Incubation Time (Transfection) | 24 - 72 hours | 24 - 72 hours |

| Expected Knockdown Efficiency | ≥70% (mRNA level) | ≥70% (mRNA level) |

Experimental Protocols

This section outlines a detailed methodology for AGXT2 siRNA transfection in HepG2 cells.

Materials

-

HepG2 cells (ATCC® HB-8065™)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Opti-MEM™ I Reduced Serum Medium

-

Lipofectamine™ RNAiMAX Transfection Reagent

-

Validated siRNA targeting human AGXT2 (Note: It is crucial to use pre-validated siRNA sequences from a reputable supplier. As specific sequences are proprietary, we recommend testing at least two different validated siRNAs for the target gene.)

-

Negative Control siRNA (scrambled sequence)

-

Positive Control siRNA (e.g., targeting a housekeeping gene like GAPDH)

-

Nuclease-free water

-

Phosphate-Buffered Saline (PBS), sterile

-

24-well or 96-well tissue culture plates

-

Reagents and equipment for RNA extraction, qRT-PCR, and Western blotting

Cell Culture and Plating

-

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

The day before transfection, detach cells using a suitable dissociation reagent (e.g., TrypLE™).

-

Seed the cells in antibiotic-free complete growth medium into 24-well or 96-well plates at a density that will result in 30-50% confluency at the time of transfection. For a 24-well plate, this is typically 5 x 10^4 cells per well in 500 µL of medium.

siRNA Transfection Protocol (24-well plate format)

This protocol is adapted for a single well of a 24-well plate. Adjust volumes accordingly for other plate formats.

-

siRNA Preparation:

-

On the day of transfection, prepare a stock solution of your AGXT2-targeting siRNA and control siRNAs in nuclease-free water.

-

For each well to be transfected, dilute the siRNA to the desired final concentration (e.g., 10-30 nM) in Opti-MEM™ I Reduced Serum Medium. For a final volume of 600 µL and a final siRNA concentration of 20 nM, dilute 1.2 µL of a 10 µM siRNA stock in 50 µL of Opti-MEM™. Mix gently.

-

-

Lipofectamine™ RNAiMAX Preparation:

-

In a separate tube, dilute 1.5 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ I Reduced Serum Medium. Mix gently and incubate for 5 minutes at room temperature.

-

-

Formation of siRNA-Lipid Complexes:

-

Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX.

-

Mix gently by pipetting and incubate for 10-20 minutes at room temperature to allow the formation of transfection complexes.

-

-

Transfection of Cells:

-

Aspirate the media from the HepG2 cells and replace it with 500 µL of fresh, antibiotic-free complete growth medium.

-

Add the 100 µL of siRNA-Lipofectamine™ RNAiMAX complexes drop-wise to each well.

-

Gently rock the plate back and forth to ensure even distribution of the complexes.

-

Incubate the cells at 37°C in a 5% CO2 incubator for 24 to 72 hours before assessing gene knockdown.

-

Post-Transfection Analysis

Assessment of mRNA Knockdown by qRT-PCR:

-

After 24-48 hours of incubation, harvest the cells and extract total RNA using a suitable kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA.

-

Perform quantitative real-time PCR (qRT-PCR) using primers specific for AGXT2 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Calculate the relative expression of AGXT2 mRNA in siRNA-treated cells compared to the negative control-treated cells to determine the knockdown efficiency.

Assessment of Protein Knockdown by Western Blot:

-

After 48-72 hours of incubation, lyse the cells in RIPA buffer supplemented with protease inhibitors.

-

Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for AGXT2 and a primary antibody for a loading control (e.g., β-actin or GAPDH).

-

Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities to determine the reduction in AGXT2 protein levels.[8][9]

Mandatory Visualization

AGXT2 Signaling and Metabolic Pathways

The following diagram illustrates the central role of AGXT2 in key metabolic and signaling pathways.

References

- 1. Human Alanine-Glyoxylate Aminotransferase 2 Lowers Asymmetric Dimethylarginine and Protects from Inhibition of Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AGXT2: a promiscuous aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Designing a Robust Experiment for AGXT2 Gene Knockdown: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for designing and executing an experiment to knock down the Alanine-Glyoxylate Aminotransferase 2 (AGXT2) gene. These protocols are intended to offer a comprehensive framework for investigating the functional roles of AGXT2 in various cellular processes.

Introduction to AGXT2

Alanine-Glyoxylate Aminotransferase 2 (AGXT2) is a mitochondrial enzyme that plays a crucial role in the metabolism of several key biomolecules.[1][2] It functions as a class III pyridoxal-phosphate-dependent aminotransferase.[3][4] The protein is primarily expressed in the liver and kidneys.[1][2] AGXT2 is involved in multiple biological processes, including the conversion of glyoxylate to glycine and the catabolism of asymmetric dimethylarginine (ADMA), a known inhibitor of nitric oxide synthase.[1][2][5][6] Consequently, AGXT2 is implicated in the regulation of nitric oxide (NO) bioavailability, blood pressure, and overall vascular health.[2][6] Dysregulation of AGXT2 has been associated with various cardiovascular and metabolic diseases.[2][3][7][8][9]

Experimental Design and Workflow

A successful AGXT2 knockdown experiment requires careful planning and execution. The following workflow outlines the key steps from initial setup to final data analysis.

Caption: Experimental workflow for AGXT2 gene knockdown.

Key Experimental Protocols

Cell Line Selection and Culture

Application Note: The choice of cell line is critical for a successful knockdown experiment. It is recommended to use a cell line with detectable endogenous expression of AGXT2. Human liver hepatocellular carcinoma cell lines (e.g., HepG2) or human kidney cell lines (e.g., HEK293) are suitable candidates, as AGXT2 is predominantly expressed in the liver and kidney.[1][2]

Protocol:

-

Culture the selected cell line (e.g., HepG2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells upon reaching 80-90% confluency to maintain exponential growth.

siRNA Design and Synthesis

Application Note: Small interfering RNA (siRNA) is a widely used method for transient gene knockdown.[10] It is crucial to design siRNAs that are specific to the AGXT2 mRNA sequence to minimize off-target effects. At least two to three different siRNAs targeting different regions of the AGXT2 transcript should be used to ensure robust and specific knockdown. A non-targeting siRNA (scrambled control) must be included in all experiments as a negative control.

Protocol:

-

Obtain the human AGXT2 mRNA sequence from a public database (e.g., NCBI Gene ID: 64902).

-

Use a validated online siRNA design tool to generate siRNA sequences with high efficacy and low off-target potential.

-

Synthesize the designed siRNAs and a non-targeting control siRNA from a reputable commercial vendor.

-

Resuspend the lyophilized siRNAs in RNase-free water to a stock concentration of 20 µM and store at -80°C.

siRNA Transfection

Application Note: The efficiency of siRNA delivery into the cells is a key determinant of knockdown success. Lipid-based transfection reagents are commonly used for this purpose.[11][12] Optimization of the siRNA concentration and the amount of transfection reagent is necessary for each cell line to achieve maximal knockdown with minimal cytotoxicity.

Protocol:

-

Cell Seeding: The day before transfection, seed the cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[12]

-

Transfection Complex Preparation:

-

For each well, dilute 50-100 pmol of AGXT2 siRNA or non-targeting control siRNA into 100 µL of serum-free medium (e.g., Opti-MEM).

-

In a separate tube, dilute 5 µL of a lipid-based transfection reagent into 100 µL of serum-free medium.

-

Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.

-

-

Transfection:

-

Remove the growth medium from the cells and wash once with phosphate-buffered saline (PBS).

-

Add 800 µL of serum-free medium to the transfection complexes.

-

Add the 1 mL of the siRNA-lipid complex mixture to the corresponding well.

-

-

Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C.

-

Post-transfection: After the incubation period, add 1 mL of complete growth medium (containing 20% FBS) to each well without removing the transfection mixture. Alternatively, the transfection medium can be replaced with fresh complete growth medium.

Validation of Gene Knockdown

Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Assessment

Application Note: To quantify the reduction in AGXT2 mRNA levels, qRT-PCR is the method of choice.[14][15] It is essential to use a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

Protocol:

-

RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA using a commercial RNA isolation kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR:

-

Prepare the qPCR reaction mixture containing cDNA, AGXT2-specific primers, a suitable fluorescent dye (e.g., SYBR Green), and qPCR master mix.

-

Perform the qPCR reaction using a real-time PCR detection system.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in AGXT2 mRNA expression, normalized to the housekeeping gene and the non-targeting control.

-

Western Blotting for Protein Level Assessment

Protocol:

-

Protein Extraction: At 48-72 hours post-transfection, lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific for AGXT2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Use an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software to determine the relative reduction in AGXT2 protein levels.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: qRT-PCR Analysis of AGXT2 mRNA Expression

| Treatment Group | Normalized AGXT2 mRNA Level (Fold Change vs. Control) | Standard Deviation | p-value |

| Non-targeting Control | 1.00 | ± 0.12 | - |

| AGXT2 siRNA #1 | 0.25 | ± 0.05 | <0.01 |

| AGXT2 siRNA #2 | 0.31 | ± 0.07 | <0.01 |

| AGXT2 siRNA #3 | 0.28 | ± 0.06 | <0.01 |

Table 2: Western Blot Densitometry of AGXT2 Protein Expression

| Treatment Group | Normalized AGXT2 Protein Level (Relative to Control) | Standard Deviation | p-value |

| Non-targeting Control | 1.00 | ± 0.15 | - |

| AGXT2 siRNA #1 | 0.35 | ± 0.08 | <0.01 |

| AGXT2 siRNA #2 | 0.42 | ± 0.10 | <0.01 |

| AGXT2 siRNA #3 | 0.38 | ± 0.09 | <0.01 |

AGXT2 Signaling Pathway and Experimental Implications

AGXT2 plays a significant role in methylarginine metabolism, which directly impacts nitric oxide (NO) signaling. A knockdown of AGXT2 is expected to alter this pathway.

References

- 1. AGXT2 - Wikipedia [en.wikipedia.org]

- 2. Gene - AGXT2 [maayanlab.cloud]

- 3. genecards.org [genecards.org]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. AGXT2: a promiscuous aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alanine-glyoxylate aminotransferase-2 metabolizes endogenous methylarginines, regulates NO, and controls blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alliance of Genome Resources [alliancegenome.org]

- 8. AGXT2 Suppresses the Proliferation and Dissemination of Hepatocellular Carcinoma Cells by Modulating Intracellular Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AGXT2 alanine--glyoxylate aminotransferase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. Gene knockdown - Wikipedia [en.wikipedia.org]

- 11. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - US [thermofisher.com]

- 14. sg.idtdna.com [sg.idtdna.com]

- 15. Gene Knockdown methods To Determine Gene Function! [biosyn.com]

- 16. licorbio.com [licorbio.com]

Application Notes and Protocols for Selecting the Right Cell Line for AGXT2 Silencing Studies

Introduction to Alanine-glyoxylate Aminotransferase 2 (AGXT2)

Alanine-glyoxylate aminotransferase 2 (AGXT2) is a mitochondrial enzyme that plays a crucial role in the metabolism of several amino acid derivatives.[1] It is a multifunctional aminotransferase with broad substrate specificity.[2] One of its key functions is the metabolism of asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA), which are endogenous inhibitors of nitric oxide synthases.[2][3][4] By metabolizing ADMA, AGXT2 helps regulate the production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vascular homeostasis.[4][5][6] Elevated levels of ADMA are associated with cardiovascular diseases, making AGXT2 a potential therapeutic target.[4][7]

AGXT2 is primarily expressed in the kidney and liver.[8] The protein is synthesized in the cytoplasm and then transported to the mitochondria, where it becomes active after the cleavage of its N-terminal mitochondrial targeting sequence.[8] In addition to methylarginines, AGXT2 also metabolizes β-aminoisobutyrate (BAIB), an end product of pyrimidine metabolism.[3][9] Given its role in these critical metabolic pathways, studying the effects of AGXT2 silencing is essential for understanding its physiological functions and its potential as a drug target in various diseases.[8]

Selecting a Suitable Cell Line for AGXT2 Silencing